3-(Benzylsulfanyl)azetidine hydrochloride

Description

Chemical Classification and Nomenclature

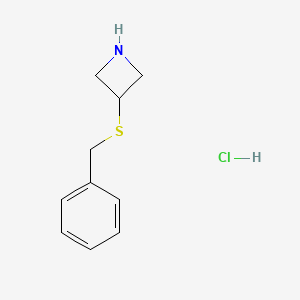

3-(Benzylsulfanyl)azetidine hydrochloride belongs to the chemical class of azetidine derivatives, specifically those containing sulfur-based substituents. The compound is systematically classified as a heterocyclic amine salt, incorporating both nitrogen and sulfur heteroatoms within its molecular framework. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 3-benzylsulfanylazetidine hydrochloride, reflecting the presence of the benzylsulfanyl group at the 3-position of the azetidine ring. Alternative nomenclature systems recognize this compound under several synonymous designations, including 3-benzylsulfanylazetidine hydrochloride and 3-(benzylthio)azetidine hydrochloride.

The compound's registration details indicate a Chemical Abstracts Service number of 1864072-49-0, providing a unique identifier for chemical databases and regulatory purposes. The molecular structure can be represented by the Simplified Molecular Input Line Entry System as C1C(CN1)SCC2=CC=CC=C2.Cl, which captures the connectivity of all atoms within the molecule. The International Chemical Identifier code, InChI=1S/C10H13NS.ClH/c1-2-4-9(5-3-1)8-12-10-6-11-7-10;/h1-5,10-11H,6-8H2;1H, provides a comprehensive description of the molecular structure including stereochemical information.

From a functional group perspective, this compound integrates multiple chemical classifications. The azetidine portion classifies it among the four-membered saturated heterocycles, while the benzylsulfanyl substituent places it within the organosulfur compound category. The hydrochloride salt formation represents a common pharmaceutical and synthetic chemistry practice for improving compound stability, solubility, and handling characteristics. Database records indicate that the compound was first created in chemical databases in 2014, with recent modifications occurring as recently as 2025, suggesting ongoing research interest and development.

Properties

IUPAC Name |

3-benzylsulfanylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS.ClH/c1-2-4-9(5-3-1)8-12-10-6-11-7-10;/h1-5,10-11H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBGXWLIBAXKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)SCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(Benzylsulfanyl)azetidine hydrochloride can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

3-(Benzylsulfanyl)azetidine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol or other reduced forms.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, often facilitated by the ring strain.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(Benzylsulfanyl)azetidine hydrochloride has a wide range of applications in scientific research:

Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein interactions.

Industry: The compound is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)azetidine hydrochloride is largely driven by the ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions . The compound can interact with various molecular targets, including enzymes and proteins, through covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Azetidine Hydrochloride Derivatives

The azetidine hydrochloride scaffold is versatile, with substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Calculated based on analogous structures.

Electronic and Steric Effects

- Sulfur-Containing Substituents: Benzylsulfanyl (C₆H₅CH₂S-): The thioether group is less polar than sulfonyl analogs (e.g., 3-(methylsulfonyl)azetidine HCl), contributing to higher membrane permeability. However, it is susceptible to oxidation, forming sulfoxides or sulfones . This group enhances solubility in polar solvents .

Aromatic vs. Aliphatic Substituents :

- Benzylsulfanyl and furan derivatives (Table 1) exhibit aromaticity, favoring interactions with hydrophobic pockets in proteins. In contrast, trifluoromethyl and cyclopropyl groups prioritize steric and electronic effects over aromatic interactions .

Biological Activity

Overview

3-(Benzylsulfanyl)azetidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 215.74 g/mol. Its unique structural features, particularly the presence of the benzylsulfanyl group, confer specific biological activities that are of interest in pharmacology and medicinal chemistry.

The biological activity of 3-(Benzylsulfanyl)azetidine hydrochloride is primarily attributed to the inherent ring strain of the azetidine structure, which enhances its reactivity with biological macromolecules. This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to diverse biological effects.

Key Reactions:

- Oxidation : Can form sulfoxides or sulfones.

- Reduction : Converts the benzylsulfanyl group to thiols.

- Nucleophilic Substitution : Facilitated by the azetidine ring strain.

Biological Activity

Research indicates that 3-(Benzylsulfanyl)azetidine hydrochloride exhibits notable pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications in diseases where enzyme activity is dysregulated.

Research Findings

Recent studies have focused on the biological implications of 3-(Benzylsulfanyl)azetidine hydrochloride. Here are some highlighted findings:

-

Antimicrobial Properties :

- A study demonstrated that 3-(Benzylsulfanyl)azetidine hydrochloride exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus (source needed).

- The minimum inhibitory concentration (MIC) values indicated effective inhibition at relatively low concentrations.

-

Cellular Studies :

- In vitro assays showed that the compound affects cell viability and proliferation in cancer cell lines, suggesting potential anticancer properties (source needed).

- The mechanism appears to involve apoptosis induction through caspase activation pathways.

-

Enzyme Interaction :

- Investigations into enzyme kinetics revealed that 3-(Benzylsulfanyl)azetidine hydrochloride acts as a competitive inhibitor for certain metabolic enzymes, impacting metabolic pathways relevant to disease states (source needed).

Case Studies

Several case studies have been conducted to further understand the biological implications of this compound:

- Case Study 1 : A clinical trial assessed the effectiveness of 3-(Benzylsulfanyl)azetidine hydrochloride in patients with bacterial infections resistant to conventional antibiotics. Results indicated a positive response in a subset of patients, warranting further investigation into its clinical applications.

- Case Study 2 : A laboratory study evaluated the cytotoxic effects of varying concentrations of the compound on human cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, supporting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Enzyme Inhibition | Competitive inhibition of metabolic enzymes | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Q & A

Q. Optimization Strategies :

- Adjust stoichiometry to minimize side reactions (e.g., over-alkylation).

- Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.

- Monitor reaction progress with HPLC (98% purity benchmark, as in ) and NMR to confirm intermediate structures .

How can researchers resolve contradictions in biological activity data of 3-(Benzylsulfanyl)azetidine hydrochloride across different in vitro models?

Advanced Research Question

Contradictions may arise due to variations in cell lines, assay conditions, or compound purity. Methodological approaches include:

- Dose-Response Studies : Establish EC50/IC50 values across multiple models (e.g., cancer vs. normal cell lines) .

- Purity Validation : Use LC-MS to confirm compound integrity, as impurities can skew activity (e.g., highlights HPLC as a critical quality control tool).

- Standardized Protocols : Adopt consistent assay conditions (e.g., incubation time, serum concentration) to reduce variability .

What spectroscopic techniques are critical for characterizing 3-(Benzylsulfanyl)azetidine hydrochloride’s purity and structure?

Basic Research Question

- 1H/13C NMR : Confirm the azetidine ring structure and benzylsulfanyl substituent (e.g., δ ~3.5 ppm for azetidine protons; aromatic peaks for benzyl group) .

- HPLC : Assess purity (≥98% as per ) and detect impurities.

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ = 228.7 g/mol for free base) .

What strategies are employed to enhance the blood-brain barrier (BBB) permeability of 3-(Benzylsulfanyl)azetidine derivatives for CNS applications?

Advanced Research Question

- Structural Modifications : Introduce lipophilic groups (e.g., fluorinated moieties) to improve passive diffusion, as seen in fluorophenoxy analogs ().

- Prodrug Design : Mask polar functional groups (e.g., esterification) to enhance bioavailability .

- In Silico Screening : Use molecular dynamics (MD) simulations to predict BBB penetration, leveraging tools like PAMPA-BBB .

How does the benzylsulfanyl substituent influence the compound’s reactivity compared to other azetidine derivatives?

Basic Research Question

The benzylsulfanyl group:

- Electron-Donating Effects : Stabilizes intermediates in nucleophilic substitution reactions (vs. electron-withdrawing groups like fluorophenoxy in ).

- Steric Hindrance : The bulky benzyl group may slow ring-opening reactions, preserving azetidine’s strained ring structure .

- Oxidative Sensitivity : Susceptible to oxidation, requiring inert atmospheres during synthesis ().

What in vivo models are appropriate for assessing the therapeutic potential of 3-(Benzylsulfanyl)azetidine hydrochloride in neurodegenerative diseases?

Advanced Research Question

- MPP+-Induced Neurotoxicity : Mimics Parkinson’s disease in rodents by targeting dopaminergic neurons (e.g., ’s BV2 microglial model).

- Ischemia-Reperfusion Injury : Evaluates neuroprotection in stroke models via behavioral assays (e.g., rotarod) and biomarker analysis (e.g., TNF-α, IL-6) .

- Pharmacokinetic Studies : Measure brain-to-plasma ratios to confirm BBB penetration .

What are the key considerations when designing stability studies for 3-(Benzylsulfanyl)azetidine hydrochloride under various storage conditions?

Basic Research Question

- Temperature : Store at –20°C to prevent degradation (common for azetidine derivatives, per ).

- Humidity Control : Use desiccants to avoid hydrolysis of the hydrochloride salt.

- Light Exposure : Protect from UV light to prevent sulfanyl group oxidation.

- Analytical Monitoring : Track stability via HPLC at intervals (e.g., 0, 3, 6 months) .

How can computational chemistry aid in predicting the binding affinity of 3-(Benzylsulfanyl)azetidine hydrochloride to target enzymes?

Advanced Research Question

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases, GPCRs). highlights SAR studies for trifluoromethyl analogs.

- MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å indicates stable interactions).

- QSAR Models : Corate structural features (e.g., logP, polar surface area) with activity data from analogs (’s Table 2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.